2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
The compound “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound has a molecular formula of C12H14F2N2O2 and a molecular weight of 256.2500 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole and similar compounds have been involved in novel synthesis methods. For example, Katner and Brown (1990) utilized diethoxymethyl acetate in the cyclization of aminopyridines to create related compounds like oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines (Katner & Brown, 1990).
Antimicrobial and Antitubercular Properties
- Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, Jadhav et al. (2009) synthesized a series of novel benzo[d]imidazole derivatives and tested them for antibacterial and antitubercular activities (Jadhav et al., 2009).
Corrosion Inhibition
- Benzimidazole derivatives, including those related to this compound, have shown promising results as corrosion inhibitors. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability towards mild steel in acidic environments (Ammal et al., 2018).
Antioxidant Activities
- Some benzimidazole derivatives have been evaluated for their antioxidant properties. Alp et al. (2015) prepared novel benzimidazole compounds and investigated their antioxidant activities in vitro (Alp et al., 2015).
Anticancer Properties
- The potential of benzimidazole derivatives as anticancer agents has been explored. Karthikeyan et al. (2017) synthesized a series of benzimidazole carboxylic acids and methyl esters, examining their antiproliferative effects against breast cancer cell lines (Karthikeyan et al., 2017).
Chemical Analysis and Detection
- Derivatives of benzimidazole have been utilized in the development of gas chromatographic methods for the detection of certain herbicides. Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides for efficient trace level analysis in various matrices (Anisuzzaman et al., 2000).
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .
Mode of Action
Imidazole derivatives have been shown to exhibit antiparasitic action . The interaction of these compounds with their targets leads to changes that inhibit the growth of parasites .
Biochemical Pathways
Imidazole moieties are known to play a crucial role in various biochemical processes, including acting as an acid or a base .
Pharmacokinetics
The compound’s molecular weight is 25624900, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been shown to have excellent selectivity activity against certain parasites .
Safety and Hazards
Future Directions
The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .
Biochemical Analysis
Biochemical Properties
2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are primarily mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been shown to localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound can be found in the cytoplasm and mitochondria, affecting various cellular processes .
Properties
IUPAC Name |
2-(diethoxymethyl)-5,6-difluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-4-18-13(19-5-2)12-16-10-6-8(14)9(15)7-11(10)17(12)3/h6-7,13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLZDBZPOTGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=CC(=C(C=C2N1C)F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680544 | |
Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-37-1 | |
Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958863-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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